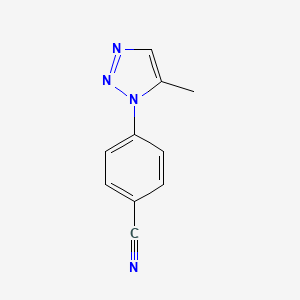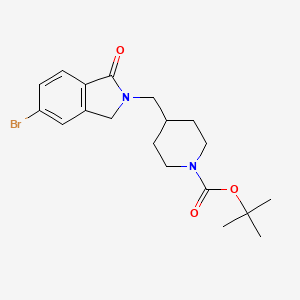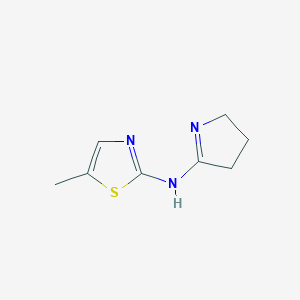
2-Thiazolamine, n-(3,4-dihydro-2h-pyrrol-5-yl)-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiazolamine, n-(3,4-dihydro-2h-pyrrol-5-yl)-5-methyl- is a synthetic organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, n-(3,4-dihydro-2h-pyrrol-5-yl)-5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-haloketone in the presence of a base. The reaction conditions often include:
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: Elevated temperatures, typically around 80-120°C.
Catalysts: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiazolamine, n-(3,4-dihydro-2h-pyrrol-5-yl)-5-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid, KMnO4 in water.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenated reagents like N-bromosuccinimide (NBS) in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Thiazolamine, n-(3,4-dihydro-2h-pyrrol-5-yl)-5-methyl- depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiazolamine: A simpler analog without the pyrrolidine moiety.
5-Methylthiazole: Lacks the amino and pyrrolidine groups.
Thiazole-4-carboxamide: Contains a carboxamide group instead of the pyrrolidine moiety.
Uniqueness
2-Thiazolamine, n-(3,4-dihydro-2h-pyrrol-5-yl)-5-methyl- is unique due to the presence of both the thiazole and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure can enhance its binding affinity to biological targets and increase its chemical reactivity.
Eigenschaften
Molekularformel |
C8H11N3S |
|---|---|
Molekulargewicht |
181.26 g/mol |
IUPAC-Name |
N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H11N3S/c1-6-5-10-8(12-6)11-7-3-2-4-9-7/h5H,2-4H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
XDBYSIOOTSCVNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(S1)NC2=NCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B13934804.png)
![Benzyl spiro[2.3]hexane-5-carboxylate](/img/structure/B13934810.png)

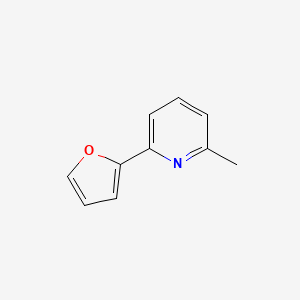
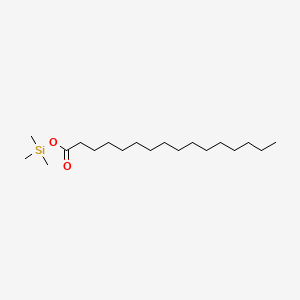

![1,3-Dimethyl-1,5-dihydro-2H-cyclohepta[4,5]furo[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B13934849.png)
![4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13934863.png)
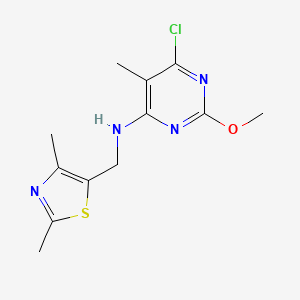
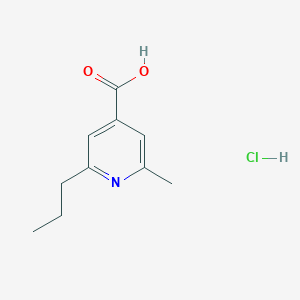
![6-nitro-9H-pyrido[3,4-b]indole](/img/structure/B13934878.png)
